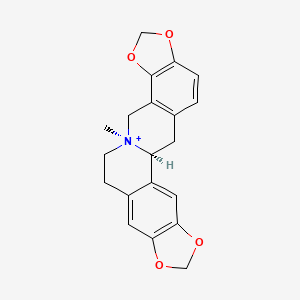

(S)-cis-N-methylstylopine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-cis-N-methylstylopine is a quaternary ammonium ion, a berberine alkaloid and an organic heterohexacyclic compound. It derives from a (S)-stylopine.

Aplicaciones Científicas De Investigación

Biosynthetic Pathway Research

(S)-cis-N-methylstylopine plays a crucial role in the biosynthesis of several significant alkaloids, including noscapine and sanguinarine. It serves as an intermediate in the biosynthetic pathways of these compounds, which are known for their medicinal properties.

- Key Enzymatic Reactions : The conversion of (S)-stylopine to this compound is facilitated by tetrahydroprotoberberine N-methyltransferase (TNMT). This enzyme's activity is pivotal in the production of various alkaloids from opium poppy .

- Metabolic Engineering : Researchers have successfully reconstituted the biosynthetic pathway for dihydrosanguinarine and sanguinarine in Saccharomyces cerevisiae (yeast) using multiple genes involved in this pathway. This approach enhances the understanding of how this compound can be utilized to increase yields of desired alkaloids .

Pharmacological Applications

The pharmacological significance of this compound arises from its potential therapeutic effects.

- Anticancer Properties : Sanguinarine, derived from this compound, has been identified as having antimicrobial and potential antineoplastic properties. Studies indicate that compounds synthesized from this alkaloid exhibit cytotoxic effects against various cancer cell lines .

- Pain Management : Some derivatives of alkaloids related to this compound have been studied for their analgesic properties, contributing to pain management strategies .

Genetic Studies and Gene Expression

Research involving this compound also extends into genetic studies aimed at understanding gene expression related to alkaloid biosynthesis.

- Gene Identification : Recent studies have identified candidate genes involved in the biosynthesis of isoquinoline alkaloids, including those that encode enzymes acting on this compound. These findings help elucidate the genetic basis for alkaloid production in plants .

- Regulatory Mechanisms : Investigations into promoter variations affecting gene expression related to this compound have revealed insights into regulatory mechanisms governing its biosynthesis .

Table 1: Summary of Key Studies Involving this compound

Análisis De Reacciones Químicas

Role in Biosynthetic Pathways

-

(S)-cis-N-methylstylopine is an intermediate in the biosynthesis of dihydrosanguinarine . Two subsequent cytochrome P450-dependent oxidations coupled with spontaneous intramolecular rearrangement convert this compound to dihydrosanguinarine . These oxidations are catalyzed by the P450 hydroxylases (S)-cis-N-methylstylopine 14-hydroxylase (MSH) and protopine 6-hydroxylase (P6H) . 6-Hydroxyprotopine spontaneously rearranges to dihydrosanguinarine . Dihydrosanguinarine is easily oxidized to sanguinarine .

-

This compound is a key intermediate in pathways that lead to protoberberines, protopines, benzo[c]phenanthridines and phthalideisoquinolines .

Enzymatic Activity

-

Tetrahydroprotoberberine N-methyltransferase (TNMT) methylates stylopine to form (S)-cis-N-methylstylopine . Opium poppy TNMTs catalyze the N-methylation of (S)-stylopine .

-

CYP82Y1 catalyzes the efficient 1-hydroxylation of N-methylcanadine .

Metabolic Engineering

-

Saccharomyces cerevisiae can be metabolically engineered for chelerythrine biosynthesis from (S)-reticuline, which includes eight catalytic steps from Macleaya cordata .

-

Reconstitution of a 10-gene BIA pathway for the biosynthesis of dihydrosanguinarine and sanguinarine from the commercial precursor (R,S)-norlaudanosoline in S. cerevisiae has been achieved .

Propiedades

Fórmula molecular |

C20H20NO4+ |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

(1S,13S)-13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |

InChI |

InChI=1S/C20H20NO4/c1-21-5-4-13-7-18-19(24-10-23-18)8-14(13)16(21)6-12-2-3-17-20(15(12)9-21)25-11-22-17/h2-3,7-8,16H,4-6,9-11H2,1H3/q+1/t16-,21-/m0/s1 |

Clave InChI |

GBUUKFRQPCPYPW-KKSFZXQISA-N |

SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |

SMILES isomérico |

C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |

SMILES canónico |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.